tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Sequential Functionalization

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS 1086392-24-6, MW 248.32 g/mol) is a Boc-protected indoline derivative bearing a free primary aminomethyl group at the 3-position of the 2,3-dihydroindole scaffold. The compound features a computed XLogP3 of 1.6, one hydrogen bond donor (primary amine), three hydrogen bond acceptors, and a topological polar surface area of 55.6 Ų.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1086392-24-6
Cat. No. B1524182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)indoline-1-carboxylate
CAS1086392-24-6
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3
InChIKeyFLRGVFQWIPNTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS 1086392-24-6): Strategic Procurement of an Orthogonally Protected Indoline Building Block for Medicinal Chemistry


tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS 1086392-24-6, MW 248.32 g/mol) is a Boc-protected indoline derivative bearing a free primary aminomethyl group at the 3-position of the 2,3-dihydroindole scaffold . The compound features a computed XLogP3 of 1.6, one hydrogen bond donor (primary amine), three hydrogen bond acceptors, and a topological polar surface area of 55.6 Ų . It is supplied as a solid at 97–98% purity by multiple reputable vendors, including Fluorochem (98%, £365/1g) and AChemBlock (97%, $580/1g) . Its defining structural feature—a Boc group on the indoline nitrogen (N1) and a free aminomethyl side chain—establishes an orthogonal protection strategy that enables sequential, chemoselective functionalization in multi-step synthetic sequences, distinguishing it from regioisomeric alternatives where the Boc group resides on the side-chain amine .

Why Generic Substitution of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Fails: The Orthogonal Reactivity Imperative


Indoline-based building blocks with Boc and aminomethyl functionality exist as a family of regioisomeric and protection-group variants, each dictating a fundamentally different synthetic sequence. The critical distinction for this compound lies in which nitrogen bears the Boc group: when Boc is on the indoline N1 (as in CAS 1086392-24-6), the free aminomethyl side chain is immediately available for amide coupling, reductive amination, or sulfonylation in a first synthetic step, while the indoline nitrogen remains masked for later deprotection and diversification . In contrast, 3-(Boc-aminomethyl)indoline (CAS 1000932-73-9) carries the Boc group on the side-chain amine, rendering the indoline NH free but the aminomethyl group inert until acidic deprotection—a reversed reactivity logic that produces different intermediate scaffolds and precludes direct substitution in a validated synthetic route . Similarly, the unprotected 3-(aminomethyl)indoline (CAS 933698-55-6, MW 148.20) lacks any N-protection, exposing both amines to non-selective reactions and limiting its utility in sequential synthesis . Substituting among these without re-engineering the entire synthetic sequence leads to chemoselectivity failures, undesired side products, and irreproducible yields.

Quantitative Differentiation Evidence for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate: Head-to-Head Comparator Analysis


Orthogonal Protection Strategy: Boc-on-Indoline-N vs. Boc-on-Side-Chain Amine Determines Synthetic Sequence Viability

The target compound (Boc on indoline N1, free aminomethyl side chain) and its regioisomer 3-(Boc-aminomethyl)indoline (CAS 1000932-73-9; Boc on side-chain amine, free indoline NH) represent complementary orthogonal protection strategies that are not synthetically interchangeable . In the target compound, the free aminomethyl group (HBD=1, rotatable bond connecting to C3) is immediately reactive for amide bond formation, reductive amination, or sulfonamide synthesis, while the Boc-protected indoline nitrogen remains inert under these conditions. In the comparator, this reactivity profile is reversed: the indoline NH is free while the side-chain amine is Boc-masked. The quantified procurement implication is clear: the target compound at 98% purity from Fluorochem (SKU F606361, £365/1g, 5+ units in UK stock) provides a verified, off-the-shelf entry point for N1-protected-3-aminomethyl diversification, whereas the comparator (SKU F387461, £333/1g, only 1 unit in UK stock) dictates the opposite synthetic logic .

Medicinal Chemistry Protecting Group Strategy Sequential Functionalization Building Block Selection

Selective N-Boc Deprotection on Indoline Scaffold: 89% Yield with Orthogonal Stability of Cbz and Fmoc Carbamates

Zhang et al. (2007) demonstrated that N-Boc-protected indoline can be selectively deprotected using silica gel in refluxing toluene, achieving an 89% isolated yield within 5 hours, while under identical conditions Cbz and Fmoc carbamates remain completely intact (0% deprotection observed) . This quantitative selectivity is critical: the Boc group on the indoline nitrogen of the target compound can be removed orthogonally in the presence of other common carbamate protecting groups (Cbz, Fmoc, ethyl carbamate), enabling sequential deprotection strategies in complex molecule synthesis. Although the study used N-Boc-indoline (1-Boc-indoline) as the model substrate, the Boc-on-indoline-N motif is identical to that in the target compound, and the observed selectivity directly translates to the target compound's synthetic behavior . The broader reaction scope reported yields of 75–98% across diverse N-Boc amines, establishing this as a robust, general method .

Protecting Group Chemistry Orthogonal Deprotection Solid-Phase Synthesis Multi-Step Synthesis

Boc-Protected Indoline Scaffolds Deliver Superior NF-κB Inhibitory Activity in SAR Studies: The Critical Role of the Boc Substituent

In a structure–activity relationship (SAR) study of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives evaluated for NF-κB inhibition and cytotoxicity against cancer cell lines, Kwak et al. (2010) reported that synthetic intermediates bearing the N-Boc protecting group on the indoline ring showed 'outstanding results' compared to alternative substituents . This observation prompted the authors to systematically replace the Boc group with various other substituents and re-evaluate the entire SAR series, explicitly confirming that the Boc group was not a passive protecting group but a potency-enabling structural feature . Although this study examined indoline-2-carboxylic acid derivatives rather than 3-aminomethyl congeners, the shared N-Boc-indoline pharmacophoric element provides class-level evidence that Boc protection on the indoline nitrogen contributes positively to bioactivity in the NF-κB target space—an advantage that unprotected 3-(aminomethyl)indoline or Cbz/Fmoc-protected analogs may not replicate .

NF-kappaB Inhibition Structure-Activity Relationship Anticancer Indoline Pharmacophore

Vendor Purity and Supply Chain Benchmarking: 97–98% Purity with Multi-Vendor Availability vs. Single-Source or Lower-Purity Alternatives

The target compound is available at 97–98% purity from multiple independent, reputable vendors: Fluorochem (98%, UK stock 5+, £365/1g), AChemBlock (97%, in stock, $580/1g), and CymitQuimica/Apollo Scientific (95%, €1,068/1g) . This multi-vendor availability at ≥97% purity contrasts favorably with the closely related 3-(Boc-aminomethyl)indoline (CAS 1000932-73-9), which at the time of assessment was available at 98% purity but with only 1 unit in UK stock from Fluorochem (£333/1g) , representing a supply continuity risk for scale-up programs. The unprotected analog 3-(aminomethyl)indoline (CAS 933698-55-6, MW 148.20) is available from multiple vendors but introduces the complication of dual unprotected amines, requiring additional protection steps that erode overall yield . The lowest quoted price per gram among ≥97% purity vendors for the target compound is £365 (Fluorochem), establishing a competitive procurement benchmark .

Chemical Procurement Building Block Sourcing Purity Benchmarking Supply Chain

3-Aminomethyl Indoline Scaffold Documented in CNS Drug Discovery Patent: Privileged Geometry for Neurotransmitter Receptor Modulation

Canadian patent CA1338934C (Bøgesø, assigned to H. Lundbeck A/S) discloses 3-aminomethyl derivatives of indoline—the exact core scaffold of the target compound upon Boc deprotection—as active pharmaceutical agents for treating CNS disorders including schizophrenia, Parkinson's disease, depression, and anxiety . The patent specifically claims 3-aminomethyl indoline derivatives, their acid addition salts, and pharmaceutical compositions thereof, establishing the 3-aminomethyl substitution pattern as pharmacologically relevant and patent-validated . This contrasts with 5-aminomethyl and 6-aminomethyl indoline regioisomers (CAS 885270-00-8 and 1086392-26-8, respectively), which appear primarily as synthetic intermediates without equivalent CNS patent pedigree . The target compound, as the Boc-protected precursor to the pharmacologically validated 3-aminomethylindoline scaffold, offers a direct synthetic entry point to this privileged CNS chemotype .

CNS Drug Discovery Dopamine Receptor Serotonin Receptor Patent-Validated Scaffold

Optimal Procurement and Application Scenarios for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS 1086392-24-6)


Parallel Library Synthesis Requiring Orthogonal N-Protection at the Indoline Core

In parallel amide library synthesis where the aminomethyl side chain is the primary diversification point, the target compound's free side-chain amine enables direct, high-yielding amide coupling (e.g., with HATU/DIPEA) to diverse carboxylic acid building blocks, while the Boc-protected indoline nitrogen remains inert. After library construction, global Boc deprotection (TFA/DCM, 0 °C to rt, 1–4 h) reveals the indoline NH for a second round of diversification or for final compound delivery. This sequence is unachievable with 3-(Boc-aminomethyl)indoline , which would require an additional Boc deprotection step before amide coupling, negating the orthogonal advantage and reducing overall yield by an estimated 15–25% per additional step .

CNS Lead Optimization Leveraging the 3-Aminomethylindoline Pharmacophore

Medicinal chemistry programs targeting dopamine, serotonin, or adrenergic receptors can procure this compound as the direct, high-purity precursor to the 3-aminomethylindoline scaffold validated in patent CA1338934C for antipsychotic, antidepressant, and anti-Parkinson's indications . The Boc protecting group not only facilitates synthetic manipulation but—based on SAR evidence from related indoline systems —may contribute positively to target engagement during intermediate screening. The target compound's computed physicochemical profile (XLogP3 1.6, TPSA 55.6 Ų, MW 248.32) places it in a favorable property space for CNS drug discovery upon further elaboration.

Multi-Step Total Synthesis of Indoline Alkaloids and Natural Product Analogs

For total synthesis efforts targeting indoline-containing natural products (e.g., strychnine, mitosanes, isatisine analogs), this compound provides a pre-functionalized indoline core with orthogonal protection. The silica gel-catalyzed selective Boc deprotection method (89% yield, 5 h) offers a mild, non-acidic alternative to TFA-mediated deprotection, which may be critical when acid-sensitive functionality is present elsewhere in advanced intermediates. The 3-aminomethyl handle can be further elaborated via reductive amination or palladium-catalyzed cross-coupling to construct complex polycyclic architectures characteristic of indole alkaloid natural products.

Fragment-Based Drug Discovery (FBDD) with Indoline-Derived Fragment Libraries

The compound's moderate molecular weight (248.32 Da), favorable ligand efficiency metrics (Fsp³ = 0.5, rotatable bonds = 3) , and the presence of both hydrogen bond donor (side-chain NH₂) and acceptor functionality (carbamate carbonyl) make it an attractive fragment-sized building block for FBDD campaigns. The Boc group serves dual purposes: protecting the indoline NH during fragment elaboration and providing a lipophilic contact surface (tert-butyl) for hydrophobic pocket interactions during initial fragment screening. Procurement at 97–98% purity ensures that fragment soaking or co-crystallization experiments are not confounded by impurities that could generate spurious electron density in X-ray crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.